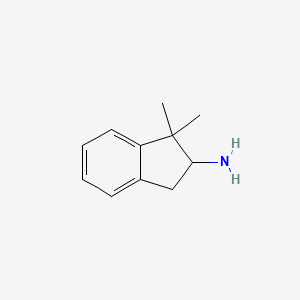![molecular formula C8H6ClNO2 B13476607 {7-Chlorofuro[2,3-c]pyridin-2-yl}methanol](/img/structure/B13476607.png)
{7-Chlorofuro[2,3-c]pyridin-2-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{7-Chlorofuro[2,3-c]pyridin-2-yl}methanol is a chemical compound with the molecular formula C8H6ClNO2 and a molecular weight of 183.59 g/mol . This compound is part of the furo[2,3-c]pyridine family, characterized by a fused ring system containing both furan and pyridine rings. The presence of a chlorine atom at the 7th position and a methanol group at the 2nd position makes this compound unique and of interest in various scientific fields.
Preparation Methods
The synthesis of {7-Chlorofuro[2,3-c]pyridin-2-yl}methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-chlorofuro[2,3-c]pyridine.
Reaction Conditions: The chlorinated pyridine is subjected to a series of reactions, including nucleophilic substitution and reduction, to introduce the methanol group at the 2nd position.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
{7-Chlorofuro[2,3-c]pyridin-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, forming a dechlorinated derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
{7-Chlorofuro[2,3-c]pyridin-2-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of {7-Chlorofuro[2,3-c]pyridin-2-yl}methanol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
{7-Chlorofuro[2,3-c]pyridin-2-yl}methanol can be compared with other similar compounds:
Similar Compounds: Compounds such as {5-Chlorofuro[2,3-b]pyridin-2-yl}methanol, {5-Fluorofuro[2,3-b]pyridin-2-yl}methanol, and {2-Chloro-4-pyridinyl}methanol share structural similarities.
Uniqueness: The unique positioning of the chlorine and methanol groups in this compound provides distinct chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C8H6ClNO2 |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
(7-chlorofuro[2,3-c]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H6ClNO2/c9-8-7-5(1-2-10-8)3-6(4-11)12-7/h1-3,11H,4H2 |
InChI Key |
AZKOQRYVVOFXTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C=C(O2)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13476532.png)

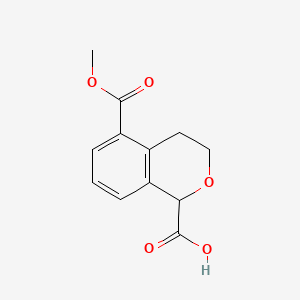
![3,3-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13476550.png)

![2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine](/img/structure/B13476572.png)
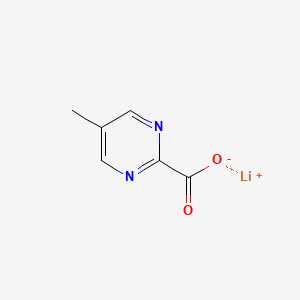
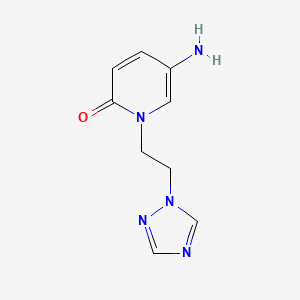
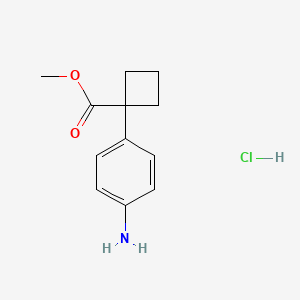
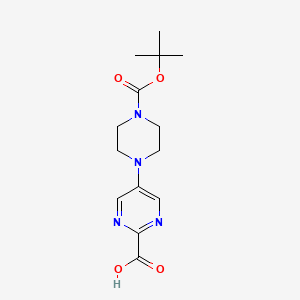
![tert-Butyl N-[endo-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate](/img/structure/B13476594.png)
![1-Thia-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13476595.png)
